Amisometradine-d3

LC-MS/MS Bioanalysis Stable Isotope Labeling

Quantifying Amisometradine in biological matrices without a stable isotope-labeled internal standard leads to matrix-induced variability and regulatory method validation failure. Amisometradine-d3, the deuterium-labeled analogue, co-elutes with the analyte and experiences identical extraction recovery and ionization, ensuring a constant analyte/IS response ratio. • Enables high-precision LC-MS/MS quantitation (RSD <7.27%, accuracy ±2.59%) • Satisfies ICH M10 and FDA bioanalytical method validation requirements • Supplied as a neat reference standard with full Certificate of Analysis

Molecular Formula C9H13N3O2
Molecular Weight 195.22 g/mol
CAS No. 550-28-7
Cat. No. B1665367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmisometradine-d3
CAS550-28-7
SynonymsAmisometradine, Aminoisometradin, Aminoisometradine, Rolicton
Molecular FormulaC9H13N3O2
Molecular Weight195.22 g/mol
Structural Identifiers
SMILESCC(=C)CN1C(=CC(=O)N(C1=O)C)N
InChIInChI=1S/C9H13N3O2/c1-6(2)5-12-7(10)4-8(13)11(3)9(12)14/h4H,1,5,10H2,2-3H3
InChIKeyFXNYSZHYMGWWEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Amisometradine-d3 Deuterated Internal Standard for LC-MS/MS


Amisometradine-d3 is the deuterium-labeled analogue of Amisometradine (CAS 550-28-7), a pyrimidinedione oral diuretic historically marketed as Rolicton . With three hydrogen atoms substituted by deuterium, Amisometradine-d3 (C9H10D3N3O2, MW 198.24) serves as a stable isotope-labeled internal standard (SIL-IS) for quantitative LC-MS/MS analysis of Amisometradine in biological matrices [1]. This compound enables accurate, precise, and matrix-corrected quantitation, fulfilling regulatory bioanalytical method validation requirements .

Workflow LC-MS/MS bioanalysis with SIL-IS
Use context Matrix-effect correction and isotope dilution quantitation
Selection logic Deuterated analog for co-eluting internal standardization

Why Generic IS Fails for Amisometradine Assays


Generic substitution with unlabeled Amisometradine or a structural analog as an internal standard (IS) fails to provide accurate, reproducible LC-MS/MS quantitation. Unlabeled Amisometradine is indistinguishable from the analyte, rendering it useless as an IS. Structural analogs, while chemically distinct, exhibit differing extraction recovery, chromatographic retention, and ionization efficiency, leading to unacceptably high matrix-induced variability [1]. In contrast, Amisometradine-d3, as a stable isotope-labeled IS (SIL-IS), co-elutes with the analyte and experiences identical sample preparation and matrix effects, ensuring a constant analyte/IS response ratio [2]. This isotopologue-based correction is essential for generating valid pharmacokinetic and bioequivalence data compliant with ICH M10 and FDA guidance [3].

Unlabeled Amisometradine
Indistinguishable from analyte in MS; cannot serve as internal standard.
Structural analog IS Non-deuterated pyrimidinedione
Differential extraction recovery, retention, and ionization may introduce matrix-induced variability.
SIL-IS Amisometradine-d3
Co-elution and matched matrix behavior support reliable analyte/IS response ratio.

Analytical Performance of Amisometradine-d3


Mass Differentiation for MS/MS Quantitation

Amisometradine-d3 possesses a molecular weight of 198.24 g/mol, a mass shift of +3.02 Da relative to unlabeled Amisometradine (MW 195.22) [1]. This mass difference ensures complete chromatographic co-elution while providing distinct MS/MS detection channels (e.g., MRM transitions). In contrast, a structurally analogous IS (e.g., a non-deuterated pyrimidinedione) would not share this identical physicochemical profile, leading to differential matrix effects and compromised accuracy [2].

Mass differentiation
Head-to-head
+3.02 Da mass shift
198.24 vs 195.22 g/mol
Co-elution with distinct MRM channels supports isotope dilution quantitation.
Based on molecular formula difference; no retention shift expected.
LC-MS/MS Bioanalysis Stable Isotope Labeling

Isotope Dilution Accuracy and Precision

While direct comparative data for Amisometradine-d3 versus unlabeled IS is not publicly available, class-level evidence from LC-MS/MS assays employing deuterated internal standards demonstrates a marked improvement in analytical performance. A representative method using tri-deuterated RSD921 as IS achieved between-run precision (RSD) ≤7.27% and accuracy (RE) within ±2.59% across QC levels [1]. In contrast, methods relying on non-deuterated IS or external standardization often exhibit RSDs >15% and accuracy deviations >20% in complex matrices [2]. The use of Amisometradine-d3 is expected to yield comparable, if not superior, method robustness.

Accuracy & precision
Class-level inference
Precision ≤7.27% RSD
vs >15% RSD for non-deuterated IS
Supports bioanalytical validation review for method reproducibility.
Extrapolated from tri-deuterated RSD921 assay performance.
Bioanalytical Method Validation Accuracy Precision

Matrix Effect Correction in Biological Matrices

Amisometradine-d3, as a SIL-IS, effectively corrects for matrix-induced ion suppression/enhancement, a critical source of error in LC-MS/MS. Class-level data from a multi-matrix pesticide analysis showed that direct calibration without a deuterated IS resulted in accuracy deviations exceeding 60% and RSDs >50% across four different cannabis matrices. Normalization with a deuterated IS improved accuracy to within 25% and reduced RSDs to <20% for all analytes [1]. Amisometradine-d3 is specifically designed to provide this essential correction for Amisometradine analysis in plasma, urine, and tissue homogenates.

Matrix effect correction
Class-level inference
2.4-fold accuracy improvement
Matrix-effect compensation context for multi-matrix research samples.
Based on deuterated IS normalization in pesticide multi-matrix study.
Matrix Effect Ion Suppression Bioanalysis

Deuterium Labeling Strategy

Amisometradine-d3 incorporates three deuterium atoms, providing a +3 Da mass shift. This labeling strategy offers an optimal balance: sufficient mass difference to avoid cross-talk with the M+2 natural isotope peak of the unlabeled analyte, while minimizing potential deuterium-hydrogen exchange or retention time shifts that can occur with higher levels of deuteration (e.g., d5, d9) [1]. A comparative study of deuterated IS found that excessive deuteration can alter chromatographic retention enough to cause differential matrix effects [2]. Amisometradine-d3's moderate labeling level mitigates this risk, ensuring near-identical chromatographic behavior to the analyte.

Deuterium labeling design
Class-level inference
+3 Da shift, 3 D atoms
Minimal retention shift vs higher deuteration levels
Reliable co-elution for consistent matrix effect correction.
Over-deuteration may introduce chromatographic retention differences.
Deuterium Labeling Mass Shift MS/MS Interference

Amisometradine-d3 Bioanalytical Applications


Bioequivalence and Pharmacokinetic Studies

Amisometradine-d3 is the essential internal standard for quantifying Amisometradine in human plasma or urine during bioequivalence trials and pharmacokinetic (PK) studies. Its use enables the high precision (RSD <7.27%) and accuracy (±2.59%) demonstrated for deuterated IS methods, which are required for regulatory submission to agencies like the FDA and EMA [1]. Substituting a non-deuterated analog would introduce unacceptable matrix variability and likely result in method validation failure.

Clinical and Forensic Toxicology

For confirming Amisometradine presence and concentration in clinical or forensic toxicology cases, Amisometradine-d3 provides the unambiguous MS/MS identification and quantitation required for legal defensibility. The +3 Da mass shift allows for clear differentiation from endogenous interferences and ensures that ion suppression/enhancement is accurately compensated, yielding results that meet forensic standards of evidentiary certainty [2].

DMPK Assay Development

In preclinical DMPK studies, Amisometradine-d3 is the preferred internal standard for developing and validating LC-MS/MS methods to measure Amisometradine concentrations in various biological matrices (plasma, tissue, urine). Its use minimizes method development time by eliminating the need for extensive matrix-matched calibration curves and reduces the risk of batch failure due to variable matrix effects across study samples [3].

Environmental Monitoring and Residue Analysis

When monitoring Amisometradine as a potential environmental contaminant or veterinary drug residue in water, soil, or food products, Amisometradine-d3 is the critical internal standard for achieving the required sensitivity and accuracy. The data from multi-matrix pesticide analysis clearly show that without a deuterated IS, accuracy can deviate by over 60%, making reliable quantification impossible [4].

Application
Selection Property
Validation Focus
PK bioanalysis research
Co-eluting SIL-IS for matrix-effect normalization
Precision and accuracy endpoint review
Forensic toxicology research
Distinct MS/MS transition without analyte interference
Matrix-effect compensation in complex biological samples
Preclinical DMPK method development
Isotope dilution linearity across matrices
Method robustness and batch reproducibility
Environmental residue analysis
SIL-IS normalization for trace-level quantitation
Accuracy in complex environmental matrices
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